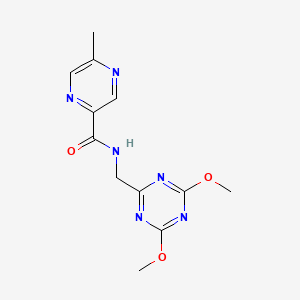

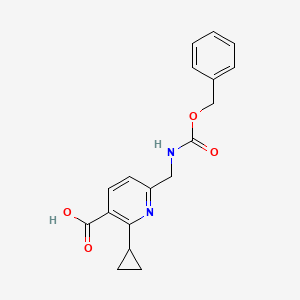

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s also known by the synonyms DMTMM and MMTM .

Synthesis Analysis

This compound can be formed by a simple reaction of CDMT with N-methylmorpholine .Molecular Structure Analysis

The empirical formula of this compound is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis

This compound can be used as a condensing agent for several transformations. It’s used in the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran. It’s also used in the esterification of carboxylic acids with alcohols to the corresponding esters .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius. It’s hygroscopic and heat sensitive. It’s soluble in methanol .Scientific Research Applications

Solution Peptide Synthesis

This compound has been explored for its potential in solution peptide synthesis. It was tested for reactivity in forming peptide bonds, although it failed to activate the carboxyl group during this process. Instead, it yielded N-triazinyl amino acid derivatives as a major product . This finding is significant as it opens up possibilities for creating new peptide-based structures that could have various applications, including drug development.

Amidation Reactions

The related triazine derivative, when combined with N-methylmorpholine, has found applications in amidation reactions . Amidation is a crucial step in the synthesis of many bioactive compounds, including pharmaceuticals, highlighting the importance of this compound in medicinal chemistry.

Esterification Processes

Esterification is another area where this compound has shown utility. The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis . Esters are valuable in various industries, from fragrances to plastics, indicating the broad potential of this compound in chemical manufacturing.

Glycosidation Methodology

The compound has also been used in glycosidation, which is essential for synthesizing glycoconjugates . These molecules play a vital role in biological processes and have therapeutic applications, such as in vaccine development.

Phosphonylation Techniques

Phosphonylation methodology is another application of this compound, particularly in the synthesis of phosphonate derivatives . These derivatives are important in the field of medicinal chemistry, as they often exhibit anti-cancer and anti-viral properties.

Optimization of Hyaluronic Acid (HA) Properties

In a study, the compound was used to graft propylamine and butylamine onto HA to optimize its rheological properties for injectable and additive manufacturing applications . This showcases the compound’s role in enhancing the performance of biomedical materials.

Peptide Coupling Agent

It has been utilized as a peptide coupling agent for the purification of peptides . This application is crucial in the field of proteomics and drug discovery, where the purification of peptides is a fundamental step.

Synthesis of Morpholinium Salts

Finally, the compound is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine . This salt has potential applications in various organic synthesis reactions.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound, also known as DMTMM, is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The compound is known to target carboxylic groups in amino acids .

Mode of Action

DMTMM operates through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway primarily affected by DMTMM is the amide coupling pathway , one of the most common reactions in organic chemistry . DMTMM is a reagent used for this reaction. The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids .

Pharmacokinetics

It’s important to note that dmtmm is a very reactive compound, with low stability in solution, decomposing within 48 hours .

Result of Action

The result of DMTMM’s action is the formation of carboxylic acid derivatives , such as amides and esters . For instance, amides can be readily prepared from the corresponding carboxylic acid and amine using DMTMM coupling . DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid .

Action Environment

The action of DMTMM can be influenced by environmental factors. For instance, DMTMM has been found to be effective in both alcohol and aqueous solutions . It’s worth noting that dmtmm is a very reactive compound with low stability in solution, decomposing within 48 hours .

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3/c1-7-4-14-8(5-13-7)10(19)15-6-9-16-11(20-2)18-12(17-9)21-3/h4-5H,6H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVSKFYCLDXUAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2992645.png)

![3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2992648.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2992649.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2992650.png)

![3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992651.png)

![7-(4-methoxybenzoyl)-5-(4-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2992652.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)

![(5-nitro-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}phenyl)methanesulfonyl fluoride](/img/structure/B2992661.png)

![N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2992664.png)